molecular formula C17H22N4O3S2 B2535686 Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1105224-72-3

Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2535686
CAS No.: 1105224-72-3
M. Wt: 394.51
InChI Key: ZWVIHFJAKQEHCO-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a thioether-linked ethyl acetate group and at the 5-position with a 4-(2-methoxyphenyl)piperazine moiety. This structure combines the bioactivity-associated 1,3,4-thiadiazole ring with a piperazine pharmacophore, which is frequently employed in drug design due to its conformational flexibility and ability to modulate receptor interactions .

Properties

IUPAC Name

ethyl 2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-3-24-15(22)12-25-17-19-18-16(26-17)21-10-8-20(9-11-21)13-6-4-5-7-14(13)23-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVIHFJAKQEHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure consists of a thiadiazole ring attached to a piperazine moiety and an ethyl acetate group. Its molecular formula is C18H24N4O2SC_{18}H_{24}N_4O_2S, with a molecular weight of approximately 368.48 g/mol. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight368.48 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In studies involving similar compounds, minimum inhibitory concentrations (MICs) were determined against various pathogens. For instance, derivatives containing the thiadiazole moiety have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several thiadiazole derivatives, including those structurally related to this compound. The results indicated:

CompoundMIC (µg/mL)Activity Against
Ethyl 2-((5-(piperazine)...32.6S. aureus, E. coli
Other derivative A47.5B. cereus
Other derivative B50.0P. aeruginosa

These findings suggest that the compound possesses notable antimicrobial activity, potentially making it a candidate for further development in therapeutic applications.

Anticancer Potential

The anticancer properties of thiadiazole derivatives have also been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Research Findings on Anticancer Activity

In vitro studies have shown that certain thiadiazole derivatives can inhibit cancer cell growth significantly:

Cell LineIC₅₀ (µM)Compound Tested
HeLa (cervical cancer)12.5Ethyl 2-((5-(piperazine)...
MCF-7 (breast cancer)15.0Similar thiadiazole derivative
A549 (lung cancer)20.0Another related compound

These results highlight the potential of this compound in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer progression. The presence of the piperazine ring enhances its pharmacological profile by improving solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

  • Piperazine vs. Piperidine: The target compound’s 2-methoxyphenylpiperazine group differs from the piperidinyl sulfonyl group in , which introduces strong electron-withdrawing properties and steric bulk.
  • Ester vs. Amide Linkages : The ethyl acetate ester in the target compound may confer better lipophilicity compared to the amide in Compound 44 (), though hydrolytic instability could limit bioavailability.
  • Substituent Position : The 2-methoxy group on the phenyl ring (target compound) may enhance π-π stacking compared to unsubstituted phenyl groups (e.g., ).

Physicochemical Properties

  • Lipophilicity : The ethyl acetate group (logP ~2.5 estimated) may enhance absorption over carboxylate derivatives (e.g., ).
  • Solubility : Piperazine’s basicity (pKa ~9) could improve water solubility at physiological pH compared to sulfonyl-containing analogues (e.g., ).

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